M3258 -

M3258

Catalog Number: EVT-2762678
CAS Number:
Molecular Formula: C17H20BNO5
Molecular Weight: 329.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

M3258 is a novel compound developed as a selective inhibitor of the immunoproteasome subunit, specifically targeting the LMP7 (low molecular weight proteasome subunit 7). This compound has garnered attention due to its potential applications in treating various diseases, particularly multiple myeloma and other malignancies characterized by high immunoproteasome activity. M3258 is classified as an amido boronic acid, which distinguishes it from traditional proteasome inhibitors by its selectivity and mechanism of action.

Source and Classification

M3258 was synthesized by Merck KGaA and is detailed in patent WO 2019/038250. It is part of a broader class of compounds designed to selectively inhibit specific subunits of the immunoproteasome, which plays a crucial role in protein degradation within cells, particularly in immune responses and cancer cell proliferation . The compound's structure allows it to selectively inhibit LMP7 while sparing other proteolytic subunits, making it a promising candidate for targeted therapies .

Synthesis Analysis

The synthesis of M3258 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a series of intermediates, with specific reactions designed to introduce the boronic acid moiety essential for its inhibitory activity. The synthetic route emphasizes the importance of maintaining high selectivity for the LMP7 subunit during the optimization process. Detailed procedures for synthesizing M3258 are outlined in various publications, highlighting methods such as coupling reactions and purification techniques .

Molecular Structure Analysis

M3258 has a molecular formula of C17_{17}H20_{20}BNO5_5 and a molecular weight of 329.16 g/mol. Its structure features a benzofuran moiety that occupies the lipophilic S1 pocket of LMP7, contributing to its selectivity. The compound also contains an amide group that forms critical hydrogen bonds with specific residues in the LMP7 catalytic site, enhancing its binding affinity . The precise arrangement of atoms within M3258 facilitates its interaction with the target enzyme, which is essential for its function as an inhibitor.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of M3258 primarily utilize electrophilic reactions typical for boronic acids. These reactions enable the formation of covalent bonds with the target enzyme's active site. The mechanism by which M3258 inhibits LMP7 involves forming a covalent bond with threonine-1 at the catalytic site, thus blocking substrate access and preventing proteolytic activity .

Mechanism of Action

M3258 operates by selectively inhibiting the activity of the immunoproteasome subunit LMP7. Upon binding to LMP7, M3258 forms a covalent bond that effectively blocks substrate entry into the active site. This inhibition disrupts normal protein degradation processes within malignant cells, leading to an accumulation of pro-apoptotic factors and ultimately triggering apoptosis in these cells . The selectivity for LMP7 over other proteasome subunits minimizes off-target effects, making M3258 an attractive candidate for therapeutic development.

Physical and Chemical Properties Analysis

M3258 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with a solubility of approximately 250 mg/mL.
  • Stability: The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for one year .
  • Bioavailability: Designed for oral bioavailability, M3258 shows promise in preclinical models due to its pharmacokinetic properties that predict effective plasma concentrations necessary for therapeutic action .
Applications

M3258 has significant potential applications in scientific research and clinical settings:

  • Cancer Treatment: Its selective inhibition of LMP7 positions M3258 as a candidate for treating multiple myeloma and other cancers where immunoproteasome activity is elevated.
  • Research Tool: M3258 can be utilized in studies investigating the role of immunoproteasomes in various diseases, including inflammatory and autoimmune disorders.
  • Drug Development: As part of ongoing efforts to develop more selective proteasome inhibitors, M3258 serves as a model compound for further optimization and testing against other malignancies characterized by aberrant protein degradation pathways .
Introduction to Immunoproteasome Biology and Therapeutic Targeting

The ubiquitin-proteasome system (UPS) represents a critical pathway for intracellular protein degradation, maintaining cellular homeostasis by eliminating damaged, misfolded, or regulatory proteins. Within this system, the immunoproteasome (iCP) emerges as a specialized variant predominantly expressed in hematopoietic cells and induced by pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α) [1] [4]. Unlike the constitutive proteasome (cCP), which contains standard catalytic subunits (β1, β2, β5), the iCP incorporates inducible subunits β1i (PSMB9/LMP2), β2i (PSMB10/MECL-1), and β5i (PSMB8/LMP7). These substitutions confer distinct proteolytic properties optimized for generating peptides suitable for major histocompatibility complex class I (MHC-I) antigen presentation [1] [5].

Among these subunits, LMP7 (β5i/PSMB8) serves as the catalytic and structural cornerstone of immunoproteasome assembly. Its incorporation accelerates the replacement of constitutive subunits and enhances chymotrypsin-like (ChT-L) activity, which is critical for processing hydrophobic residues in antigenic peptides [1] [7]. Beyond antigen processing, LMP7 regulates NF-κB signaling, cytokine production (e.g., IL-23, IFN-γ), and T-cell differentiation, positioning it as a master regulator of inflammatory and immune responses [2] [6].

Table 1: Key Subunits of Constitutive vs. Immunoproteasome

Proteasome TypeCatalytic SubunitsPrimary FunctionTissue Distribution
Constitutive (cCP)β1 (caspase-like), β2 (trypsin-like), β5 (chymotrypsin-like)General protein turnoverUbiquitous
Immunoproteasome (iCP)β1i/LMP2 (caspase-like), β2i/MECL-1 (trypsin-like), β5i/LMP7 (chymotrypsin-like)Antigen processing, cytokine regulationHematopoietic cells, cytokine-exposed tissues

Immunoproteasome Subunit Specificity: Role of LMP7 (β5i/PSMB8) in Hematologic Malignancies

Hematologic malignancies exhibit a pronounced dependency on immunoproteasome function, particularly LMP7. Transcriptomic analyses reveal elevated PSMB8 (LMP7) expression in multiple myeloma (MM), leukemia, and lymphoma cell lines compared to solid tumors or normal tissues [5] [9]. This overexpression correlates with:

  • Enhanced Survival of Malignant Cells: LMP7 supports the degradation of pro-apoptotic regulators (e.g., NOXA, p53) and cell-cycle inhibitors, enabling unchecked proliferation [1] [5].
  • Drug Resistance Mechanisms: Bortezomib-resistant MM cells frequently retain high LMP7 activity, facilitating alternative protein clearance pathways [9].
  • Pathogenic Signaling Amplification: In lymphoma models, LMP7 stabilizes oncogenic transcription factors (e.g., NF-κB), driving cytokine production (e.g., IL-6, IL-23) and tumor microenvironment remodeling [2] [5].

Notably, PSMB8 gene mutations (e.g., Thr75Met) cause autoinflammatory syndromes characterized by uncontrolled cytokine release, underscoring LMP7’s role in inflammatory homeostasis [3]. In malignancy, this regulatory function is co-opted to sustain tumor growth. Functional studies demonstrate that genetic knockdown of LMP7 induces apoptosis in MM and acute myeloid leukemia (AML) cells, validating its non-redundant role in malignant hematopoiesis [5] [9].

Rationale for Selective LMP7 Inhibition Over Pan-Proteasome Targeting

First-generation proteasome inhibitors (e.g., bortezomib, carfilzomib) target both cCP and iCP, leading to two critical limitations:

Toxicity from Constitutive Proteasome Inhibition

Pan-inhibitors disrupt cCP-mediated protein degradation in non-hematopoietic tissues, causing:

  • Peripheral Neuropathy: Due to impaired neuronal protein homeostasis and off-target inhibition of neuroprotective proteases (e.g., HtrA2/Omi) [1] [5].
  • Gastrointestinal/Cardiac Toxicity: cCP inhibition in dividing epithelial cells and cardiomyocytes [1] [6].

Limited Efficacy in Non-MM Hematologic Malignancies

Table 2: Efficacy of M3258 vs. Bortezomib in Hematologic Malignancies

Cell Line TypeResponse to M3258 (Selective LMP7i)Response to Bortezomib (Pan-PI)Key Resistance Mechanism Addressed
MM.1S (Myeloma)60–70% viability reductionModerate sensitivityPSMB5 mutations
Bortezomib-resistant MM55–65% viability reduction<20% viability reductionGatekeeper mutations in β5 subunit
T-ALL lines50–60% viability reductionVariable (20–40% reduction)High baseline iCP expression
DLBCL lines40–50% viability reductionLimited sensitivityConstitutive NF-κB activation

Data derived from PRISM barcoded cell line screening [9]

Selective LMP7 inhibitors (e.g., M3258, ONX 0914) overcome these limitations through:

  • Mechanistic Precision: M3258 covalently binds LMP7’s catalytic Thr1 residue, sparing cCP subunits. This preserves basal protein turnover in non-hematopoietic tissues [7] [9].
  • Broad Antitumor Activity: M3258 induces apoptosis in bortezomib-resistant MM cells harboring PSMB5 mutations and in leukemia/lymphoma cells dependent on iCP for NF-κB activation [9].
  • Immunomodulatory Effects: By suppressing IFN-γ-induced chemokines (e.g., IP-10/CXCL10) and plasma cell survival factors (e.g., APRIL, IL-6), LMP7 inhibitors disrupt microenvironmental support for malignancies [6] [10].

In preclinical models, M3258 significantly extended survival in mice with disseminated MM.1S tumors and reduced alloantibody production in transplant-associated plasma cell disorders by inducing unfolded protein response (UPR)-mediated apoptosis [9] [10].

Properties

Product Name

M3258

IUPAC Name

[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid

Molecular Formula

C17H20BNO5

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1

InChI Key

RFQDLTYXNINJON-OYNZBZHQSA-N

SMILES

B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O

Solubility

not available

Canonical SMILES

B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O

Isomeric SMILES

B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.